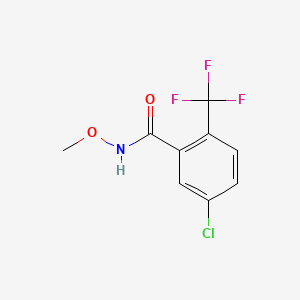
5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H7ClF3NO2 It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzoic acid with methoxyamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-trifluoromethylbenzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 5-chloro-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-chloro-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(trifluoromethyl)benzamide
- 3-Chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
Uniqueness
5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is unique due to the presence of both a methoxy and a trifluoromethyl group on the benzamide core. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7ClF3NO2 |
|---|---|
Peso molecular |
253.60 g/mol |
Nombre IUPAC |
5-chloro-N-methoxy-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-14-8(15)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3,(H,14,15) |
Clave InChI |
BEQMSASYNHJLDK-UHFFFAOYSA-N |
SMILES canónico |
CONC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















